molecular formula C21H32O2 B11083998 (1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) adamantane-1-carboxylate

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) adamantane-1-carboxylate

Cat. No.: B11083998
M. Wt: 316.5 g/mol
InChI Key: IIUFMMRLLGJFGU-UHFFFAOYSA-N
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Description

(1,7,7-trimethyl-2-bicyclo[221]heptanyl) adamantane-1-carboxylate is a complex organic compound that features a unique structure combining a bicyclo[221]heptane moiety with an adamantane carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) adamantane-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the bicyclo[2.2.1]heptane derivative, which can be synthesized through Diels-Alder reactions or other cycloaddition methods. The adamantane carboxylate group is then introduced through esterification reactions, often using adamantane-1-carboxylic acid and appropriate coupling reagents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) adamantane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of (1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) adamantane-1-carboxylate involves its interaction with specific molecular targets. The bicyclo[2.2.1]heptane moiety and adamantane carboxylate group can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) adamantane-1-carboxylate is unique due to the combination of the bicyclo[2.2.1]heptane and adamantane moieties. This dual structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

IUPAC Name

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) adamantane-1-carboxylate

InChI

InChI=1S/C21H32O2/c1-19(2)16-4-5-20(19,3)17(9-16)23-18(22)21-10-13-6-14(11-21)8-15(7-13)12-21/h13-17H,4-12H2,1-3H3

InChI Key

IIUFMMRLLGJFGU-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2)OC(=O)C34CC5CC(C3)CC(C5)C4)C)C

Origin of Product

United States

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